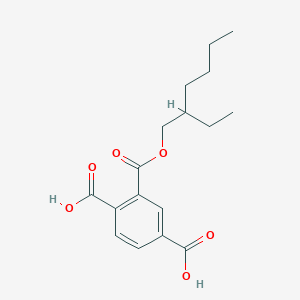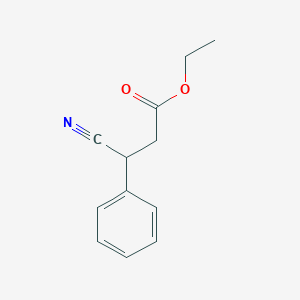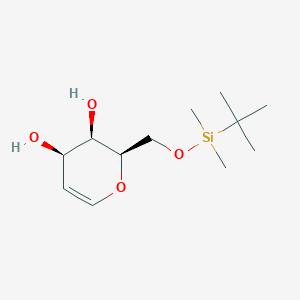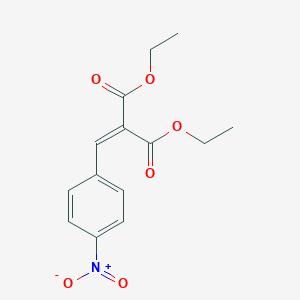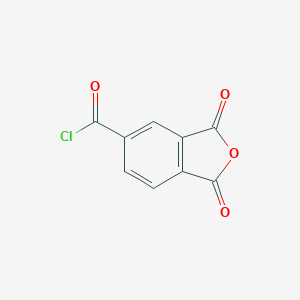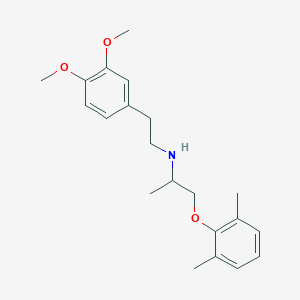
1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane, commonly known as DMMDA-2, is a synthetic compound that belongs to the family of phenethylamines. This chemical compound has been extensively researched due to its potential therapeutic applications in the treatment of various neurological disorders.
Applications De Recherche Scientifique
DMMDA-2 has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. It has been shown to have neuroprotective properties and can increase the levels of neurotransmitters such as dopamine and serotonin in the brain.
Mécanisme D'action
DMMDA-2 acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also acts as a dopamine agonist, which can increase the levels of dopamine in the brain. This dual mechanism of action is believed to be responsible for its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
DMMDA-2 has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. It also has neuroprotective properties and can protect brain cells from damage caused by oxidative stress. Additionally, DMMDA-2 has been shown to have anti-inflammatory properties and can reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMMDA-2 in lab experiments is that it has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation of using DMMDA-2 is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds found in the brain.
Orientations Futures
There are several future directions for the research of DMMDA-2. One potential direction is to study its potential therapeutic applications in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, further studies could be conducted to investigate the safety and toxicity of DMMDA-2.
Méthodes De Synthèse
DMMDA-2 can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with 3,4-dimethoxyphenylacetone to form 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenyl)propan-1-one. This intermediate compound is then reacted with ethylamine to form DMMDA-2.
Propriétés
Numéro CAS |
113346-50-2 |
|---|---|
Nom du produit |
1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane |
Formule moléculaire |
C21H29NO3 |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,6-dimethylphenoxy)propan-2-amine |
InChI |
InChI=1S/C21H29NO3/c1-15-7-6-8-16(2)21(15)25-14-17(3)22-12-11-18-9-10-19(23-4)20(13-18)24-5/h6-10,13,17,22H,11-12,14H2,1-5H3 |
Clé InChI |
MXFHZPNMOBHODH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NCCC2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCC(C)NCCC2=CC(=C(C=C2)OC)OC |
Synonymes |
1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride DDPH DMPEAP phenoporlamine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




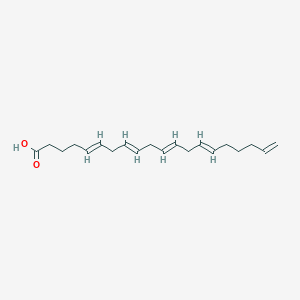
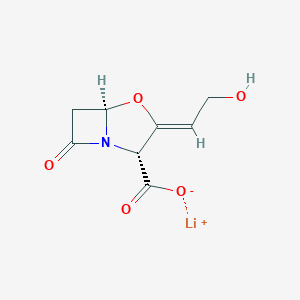
![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)

![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)

![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)
